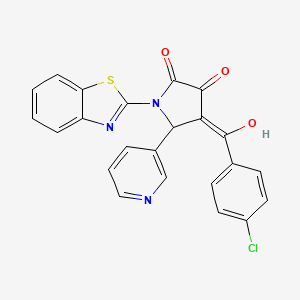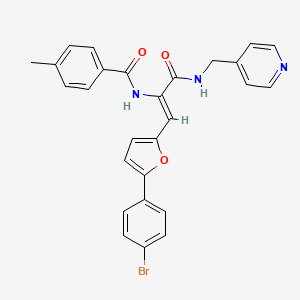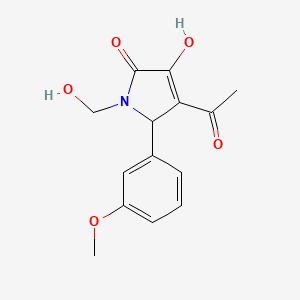
1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzotiazol-2-il)-3-(4-clorobenzoil)-4-hidroxi-2-(3-piridil)-2H-pirrol-5-ona es un complejo compuesto orgánico que presenta múltiples grupos funcionales, incluyendo una benzotiazol, clorobenzoil, hidroxi, piridil y porciones de pirrolona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(1,3-benzotiazol-2-il)-3-(4-clorobenzoil)-4-hidroxi-2-(3-piridil)-2H-pirrol-5-ona generalmente involucra reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del residuo de benzotiazol: Comenzando con o-aminotiofenol y un aldehído o cetona adecuado.
Formación del anillo de pirrolona: Usando una reacción de ciclización que involucra un precursor adecuado.
Introducción del grupo clorobenzoil: A través de una reacción de acilación.
Formación del grupo piridil: A través de una reacción de acoplamiento con un derivado de piridina.
Métodos de producción industrial
La producción industrial de moléculas tan complejas a menudo involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar cada paso de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(1,3-benzotiazol-2-il)-3-(4-clorobenzoil)-4-hidroxi-2-(3-piridil)-2H-pirrol-5-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Conversión del grupo hidroxi a un grupo carbonilo.
Reducción: Reducción del grupo benzoil a un grupo hidroxilo.
Sustitución: Halogenación o nitración de los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Usando reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Usando agentes halogenantes como cloro o bromo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado cetónico, mientras que la sustitución podría introducir átomos de halógeno en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos.
Medicina: Posible agente terapéutico debido a su actividad biológica.
Industria: Como precursor para materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(1,3-benzotiazol-2-il)-3-(4-clorobenzoil)-4-hidroxi-2-(3-piridil)-2H-pirrol-5-ona dependería de su objetivo biológico específico. Podría interactuar con enzimas, receptores u otras proteínas, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(1,3-benzotiazol-2-il)-3-(4-fluorobenzoil)-4-hidroxi-2-(3-piridil)-2H-pirrol-5-ona
- 1-(1,3-benzotiazol-2-il)-3-(4-metilbenzoil)-4-hidroxi-2-(3-piridil)-2H-pirrol-5-ona
Unicidad
1-(1,3-benzotiazol-2-il)-3-(4-clorobenzoil)-4-hidroxi-2-(3-piridil)-2H-pirrol-5-ona es única debido a la combinación específica de grupos funcionales, que puede conferir propiedades químicas y biológicas distintas. La presencia del grupo clorobenzoil, por ejemplo, podría aumentar su reactividad o afinidad de unión en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C23H14ClN3O3S |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
(4Z)-1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H14ClN3O3S/c24-15-9-7-13(8-10-15)20(28)18-19(14-4-3-11-25-12-14)27(22(30)21(18)29)23-26-16-5-1-2-6-17(16)31-23/h1-12,19,28H/b20-18- |
Clave InChI |
WQEWJCTZCZNWBP-ZZEZOPTASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(S2)N3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CN=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)

![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)

![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)
![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)
